Cas no 156900-92-4 (Spiro[oxirane-2,1'(2'H)-pentaleno[1,6a-c]pyran]-5'-carboxylicacid, octahydro-7',8'-dimethyl-2'-oxo-, [1'R-(1'a,4'aa,5'a,6'ab,7'a,8'b,9'aR*)]- (9CI))

Spiro[oxirane-2,1'(2'H)-pentaleno[1,6a-c]pyran]-5'-carboxylicacid, octahydro-7',8'-dimethyl-2'-oxo-, [1'R-(1'a,4'aa,5'a,6'ab,7'a,8'b,9'aR*)]- (9CI) structure
156900-92-4 structure
Product Name:Spiro[oxirane-2,1'(2'H)-pentaleno[1,6a-c]pyran]-5'-carboxylicacid, octahydro-7',8'-dimethyl-2'-oxo-, [1'R-(1'a,4'aa,5'a,6'ab,7'a,8'b,9'aR*)]- (9CI)
CAS-nummer:156900-92-4
MF:C15H20O5
MW:280.316305160522
CID:193524
PubChem ID:190858
Update Time:2025-04-19

Spiro[oxirane-2,1'(2'H)-pentaleno[1,6a-c]pyran]-5'-carboxylicacid, octahydro-7',8'-dimethyl-2'-oxo-, [1'R-(1'a,4'aa,5'a,6'ab,7'a,8'b,9'aR*)]- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Spiro[oxirane-2,1'(2'H)-pentaleno[1,6a-c]pyran]-5'-carboxylicacid, octahydro-7',8'-dimethyl-2'-oxo-, [1'R-(1'a,4'aa,5'a,6'ab,7'a,8'b,9'aR*)]- (9CI)
    • 7,8-dimethyl-2-oxospiro[4,4a,5,6,6a,7,8,9-octahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid
    • Spiro[oxirane-2,1'(2'H)-pentaleno[1,6a-c]pyran]-5'-carboxylicacid, octahydro-7',8'-dimethyl-2'...
    • Spiro[oxirane-2,1'(2'H)-pentaleno[1,6a-c]pyran]-5'-carboxylicacid, octahydro-7',8'-dimethyl-2'-oxo-, [1'R-(1'a,4'aa,5'a,6'ab,
    • 2,3,6,7-Tetrahydropentalenolactone
    • 6',7'-dimethyl-3'-oxooctahydrospiro[oxirane-2,4'-pentaleno[1,6a-c]pyran]-9'-carboxylic acid
    • AC1L4RET
    • AC1Q5V4S
    • AG-J-65925
    • AR-1H0418
    • CTK4C9213
    • Tetrahydropentalenolactone
    • 6',7'-Dimethyl-3'-oxooctahydro-3'H-spiro[oxirane-2,4'-pentaleno[1,6a-c]pyran]-9'-carboxylic acid
    • 156900-92-4
    • DTXSID80935568
    • Inchi: 1S/C15H20O5/c1-7-4-14-10(8(7)2)3-9(12(16)17)11(14)5-19-13(18)15(14)6-20-15/h7-11H,3-6H2,1-2H3,(H,16,17)
    • InChI-sleutel: HXNTZKHPSFBXPN-UHFFFAOYSA-N
    • LACHT: O1CC21C(=O)OCC1C(C(=O)O)CC3C(C)C(C)CC321

Berekende eigenschappen

  • Exacte massa: 280.131
  • Monoisotopische massa: 280.131
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 1
  • Complexiteit: 503
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 7
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.4
  • Topologisch pooloppervlak: 76.1Ų

Experimentele eigenschappen

  • Dichtheid: 1.34
  • Kookpunt: 491.9°Cat760mmHg
  • Vlampunt: 186.9°C
  • Brekindex: 1.57
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited